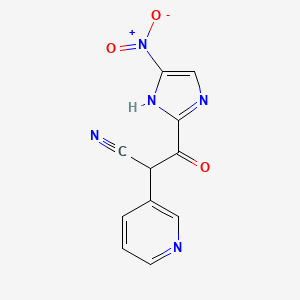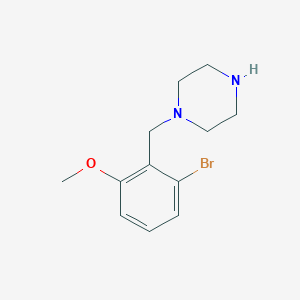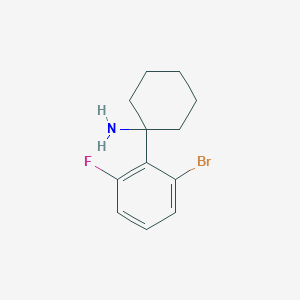
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine involves several steps. One common method includes the bromination and fluorination of cyclohexanone derivatives, followed by amination. The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine is not fully understood. it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it binds to the NMDA receptor and blocks the ion channel, reducing the activity of glutamate in the brain. This mechanism is similar to that of ketamine, a well-known NMDA receptor antagonist.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine can be compared with other phenylcyclohexylamines, such as:
1-(2-Bromophenyl)cyclohexan-1-amine: Similar in structure but lacks the fluorine atom.
1-(2-Fluorophenyl)cyclohexan-1-amine: Similar in structure but lacks the bromine atom.
1-(2-Chlorophenyl)cyclohexan-1-amine: Contains a chlorine atom instead of bromine or fluorine.
The presence of both bromine and fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15BrFN |
|---|---|
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
1-(2-bromo-6-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-5-4-6-10(14)11(9)12(15)7-2-1-3-8-12/h4-6H,1-3,7-8,15H2 |
Clé InChI |
POTNOXWASOESCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=C(C=CC=C2Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


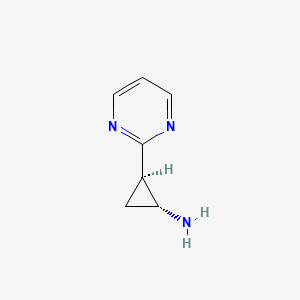
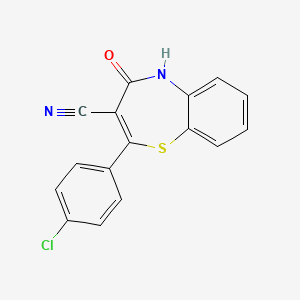
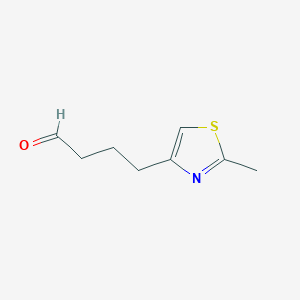

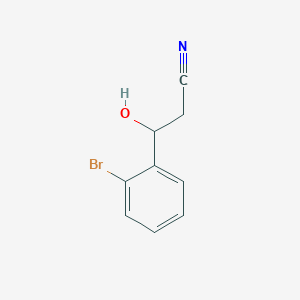
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)

